3-Methylquinoxalin-2-ol

Description

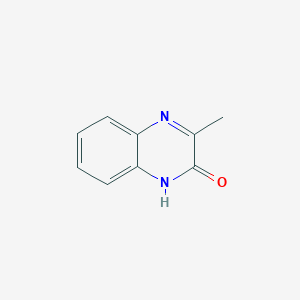

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMNRPAEPIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161219 | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14003-34-0 | |

| Record name | 3-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Quinoxaline Scaffold

An In-depth Technical Guide to 3-Methylquinoxalin-2-ol: Structure, Properties, and Applications

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Among these, this compound, also known by its IUPAC name 3-methyl-1H-quinoxalin-2-one, stands out as a versatile intermediate and a key building block for the synthesis of novel therapeutic agents.[4][5] Its unique structural features and reactivity have made it a focal point for researchers in drug discovery, particularly in the development of targeted cancer therapies and novel enzyme inhibitors.[6][7][8][9] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

PART 1: Chemical Structure and Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior and potential applications. Understanding the structure and properties of this compound is paramount for its effective utilization in synthesis and drug design.

Molecular Structure and Tautomerism

This compound is a bicyclic heteroaromatic compound. A critical aspect of its structure is the existence of keto-enol tautomerism, a rapid equilibrium between two isomeric forms: the hydroxyl (-ol) form (this compound) and the keto (-one) form (3-methyl-1H-quinoxalin-2-one).[10] Spectroscopic evidence and computational studies indicate that the keto form is generally the more stable and predominant tautomer in solution and solid states.[4]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Data

A summary of the core physicochemical properties of this compound is essential for experimental design, including solubility testing and reaction condition optimization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [4][5] |

| CAS Number | 14003-34-0 | [4][5] |

| Appearance | Brown crystalline powder | [11] |

| Melting Point | 246-248 °C | [11][12] |

| Solubility | Water: >24 µg/mL (at pH 7.4) | [4] |

| Soluble in organic solvents like ethanol, acetone | [11] | |

| logP (o/w) | 0.7 - 1.34 | [13][14] |

PART 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are the first critical steps in any research endeavor involving this compound.

Synthesis Protocol: Condensation of o-Phenylenediamine and Sodium Pyruvate

The most common and efficient synthesis of this compound involves the acid-catalyzed condensation reaction between o-phenylenediamine and a pyruvate source.[7][12] This method is favored for its high yield and relatively simple procedure.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol).

-

Reaction Initiation: Add 25 mL of 20% aqueous acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization.

-

Reaction Conditions: Stir the mixture vigorously at room temperature (approx. 20-25 °C) for 3 hours. During this time, a precipitate will form as the product is sparingly soluble in the reaction medium.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold water to remove residual acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to afford the pure 3-methyl-2(1H)-quinoxalinone. The expected yield is typically high, around 92%.[12]

Spectroscopic Characterization

Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the predominant keto tautomer, 3-methyl-1H-quinoxalin-2-one.

| Technique | Observed Signals and Interpretation | Reference(s) |

| ¹H NMR | δ 12.27 (br s, 1H, N-H), 7.68 (d, 1H, Ar-H), 7.46 (t, 1H, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃) | [12] |

| ¹³C NMR | δ 155.4 (C=O), 132.4, 132.1, 129.7, 128.3, 123.4, 115.6 (Aromatic/Heterocyclic C), 20.9 (CH₃) | [12] |

| Mass Spec. | Molecular Ion [M]⁺: 160.06; [M+H]⁺: 161.07 | [4][13] |

| IR (KBr) | 3462 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N stretch), 1602 cm⁻¹ (Aromatic C=C stretch) | [1] |

PART 3: Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of various biologically active molecules. Its derivatives have been extensively investigated for several therapeutic applications.

Anticancer Activity: Targeting VEGFR-2

One of the most promising applications of this compound derivatives is in oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Several studies have focused on designing and synthesizing novel derivatives of this compound as potent VEGFR-2 inhibitors.[7][8][9] These compounds have demonstrated significant cytotoxic activities against cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer).[7] The mechanism of action involves arresting the cell cycle and inducing apoptosis (programmed cell death) by modulating key proteins like caspases, Bax, and Bcl-2.[7][8]

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Neurodegenerative Diseases: Cholinesterase Inhibition

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Hydrazone derivatives of this compound have been synthesized and evaluated as potent and selective inhibitors of these cholinesterases, positioning them as promising candidates for the development of new treatments for neurodegenerative diseases.[1]

Antimicrobial Applications

The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][15] Various derivatives synthesized from this compound have demonstrated significant antibacterial and antifungal activities, making this scaffold a valuable starting point for addressing the challenge of antimicrobial resistance.[1][2]

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful and versatile platform for chemical synthesis and drug discovery. Its straightforward and high-yielding synthesis, combined with its rich reactivity, allows for the creation of diverse molecular libraries. The proven success of its derivatives as anticancer agents, cholinesterase inhibitors, and antimicrobial compounds underscores its significance for medicinal chemists. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound as a core scaffold in the development of next-generation therapeutics is set to grow.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gontova, T. M., et al. (2020). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 25(18), 4233. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-methyl-2-quinoxalinol. Retrieved from [Link]

- Google Patents. (n.d.). CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative.

-

Taiwo, F. O., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2). Available at: [Link]

-

ChemBK. (n.d.). 3-Methyl-2(1H)-quinoxalinone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Quinoxalinol, 3-methyl-, 2-formate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from [Link]

-

Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. Available at: [Link]

-

PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Retrieved from [Link]

-

ResearchGate. (2023). Structure Based Design of Some Novel 3-Methylquinoxaline Derivatives Through Molecular Docking and Pharmacokinetics Studies as Novel VEGFR-2 Inhibitors. Retrieved from [Link]

-

Mogilaiah, K., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. E-Journal of Chemistry, 8(1), 281-286. Available at: [Link]

-

Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Benzeid, H., et al. (2008). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Available at: [Link]

-

Chemistry LibreTexts. (2019). Tautomers. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H8N2O | CID 26384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]

- 6. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]

- 7. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chembk.com [chembk.com]

- 12. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

- 13. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 14. thegoodscentscompany.com [thegoodscentscompany.com]

- 15. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-1H-quinoxalin-2-one from o-Phenylenediamine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-methyl-1H-quinoxalin-2-one, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the classical and widely utilized cyclocondensation reaction between o-phenylenediamine and pyruvic acid derivatives. This document offers a detailed mechanistic elucidation, comprehensive experimental protocols, and a comparative analysis of various synthetic strategies. Furthermore, it addresses critical safety considerations and discusses the broad-ranging applications of the target compound, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Quinoxalin-2-one Scaffold

Quinoxalin-2-one derivatives represent a privileged class of nitrogen-containing heterocyclic compounds. Their unique structural framework is a cornerstone in the development of a myriad of biologically active molecules and functional materials.[1][2][3][4] The quinoxalinone core is found in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[1][3][5][6] Specifically, 3-methyl-1H-quinoxalin-2-one serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as VEGFR-2 inhibitors for cancer therapy.[5] Its versatile reactivity also makes it a valuable building block in the creation of novel organic materials with applications in dyes and electronics.[1][7]

The synthesis of this key intermediate from readily available starting materials is, therefore, a subject of significant interest in synthetic organic chemistry. This guide focuses on the most direct and established method: the reaction of o-phenylenediamine with a pyruvic acid equivalent.

The Core Synthesis: Cyclocondensation of o-Phenylenediamine and Pyruvic Acid

The most common and straightforward method for preparing 3-methyl-1H-quinoxalin-2-one is the condensation reaction between o-phenylenediamine and an α-keto acid, namely pyruvic acid or its derivatives like ethyl pyruvate or sodium pyruvate.[8][9][10] This reaction is a classic example of quinoxaline synthesis, which generally involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][11]

Mechanistic Insights: The Rationale Behind the Reaction

The reaction proceeds through a cyclocondensation mechanism. The nucleophilic amino groups of o-phenylenediamine attack the electrophilic carbonyl carbons of the pyruvic acid derivative. The choice of an α-keto acid is critical as it provides the necessary dicarbonyl-like functionality for the formation of the six-membered pyrazine ring fused to the benzene ring.

The proposed mechanism can be visualized as follows:

Caption: Proposed mechanism for the synthesis of 3-methyl-1H-quinoxalin-2-one.

The reaction is typically acid-catalyzed, which protonates a carbonyl group of the pyruvic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of o-phenylenediamine.[12] The subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable aromatic quinoxalinone ring system.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of 3-methyl-1H-quinoxalin-2-one.

Method A: Using Ethyl Pyruvate in Ethanol

This is a widely cited method that often results in good yields of crystalline product.

Materials and Reagents:

-

o-Phenylenediamine

-

Ethyl pyruvate

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 500 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 20 g, 0.185 mol) in absolute ethanol (200 mL).

-

To this solution, add ethyl pyruvate (e.g., 22 g, 0.190 mol) dropwise with stirring.

-

Equip the flask with a reflux condenser and heat the mixture on an oil bath for 30-60 minutes.[9]

-

Allow the reaction mixture to cool to room temperature. Silvery-white crystals of the product should precipitate.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol.

-

Purify the product by recrystallization from ethanol to obtain pure 3-methyl-1H-quinoxalin-2-one.[9]

Method B: Using Sodium Pyruvate in Aqueous Acetic Acid

This method offers a greener approach by using water as a co-solvent and often proceeds efficiently at room temperature.

Materials and Reagents:

-

o-Phenylenediamine

-

Sodium pyruvate

-

Aqueous acetic acid (20%)

-

Round-bottom flask with a magnetic stirrer

-

Buchner funnel and filter paper

-

Ethanol-water mixture (4:1 v/v) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (e.g., 0.20 g, 1.85 mmol) and sodium pyruvate (e.g., 0.20 g, 1.85 mmol) to 25 mL of 20% aqueous acetic acid.[10]

-

Stir the reaction mixture vigorously at room temperature for 3 hours.[10]

-

A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to yield the pure compound.[10]

Comparative Analysis of Synthetic Routes and Optimization

While the direct condensation is the most common route, other methods have been developed to improve yields, reduce reaction times, and employ greener conditions.

| Method | Reagents | Solvent | Conditions | Advantages | Disadvantages | Yield (%) |

| Ethyl Pyruvate Condensation | o-phenylenediamine, ethyl pyruvate | Ethanol | Reflux, 30-60 min | High purity of crystalline product, straightforward procedure. | Requires heating, use of organic solvent. | 76.44[9] |

| Sodium Pyruvate Condensation | o-phenylenediamine, sodium pyruvate | 20% Aq. Acetic Acid | Room temp, 3 hr | Room temperature reaction, uses water as a co-solvent. | May require longer reaction times. | 92[10] |

| Microwave-Assisted Synthesis | o-phenylenediamine, α-ketoacids | Solvent-free or minimal solvent | Microwave irradiation | Rapid reaction times, often higher yields, environmentally friendly. | Requires specialized microwave equipment. | Not specified for 3-methyl derivative, but generally high for quinoxalines.[13] |

| C-H Bond Functionalization | Quinoxalin-2(1H)-one, TBHP, I₂ | Organic Solvent | Varies | Direct methylation of the quinoxalinone core, avoids handling o-phenylenediamine directly in the final step. | May require catalysts and oxidants, potentially more complex. | Not specified.[14][15] |

Optimization Insights:

-

Catalysis: The use of acid catalysts like acetic acid can significantly enhance the reaction rate by protonating the carbonyl group of the pyruvate.[10] Other catalysts, such as cerium (IV) ammonium nitrate (CAN) or camphorsulfonic acid (CSA), have been employed for quinoxaline synthesis under mild conditions.[11][12]

-

Solvent Choice: While ethanol is a common choice, greener solvents like water or polyethylene glycol (PEG) are being explored.[10][16] The choice of solvent can influence reaction rates and product solubility.

-

Temperature: While some methods require reflux, others proceed efficiently at room temperature, reducing energy consumption.[9][10]

Characterization of 3-methyl-1H-quinoxalin-2-one

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| Melting Point | 245-247 °C[9] |

| ¹H NMR (DMSO-d₆) | δ (ppm) ~12.27 (br, 1H, NH), ~7.68 (d, 1H, Ar-H), ~7.46 (t, 1H, Ar-H), ~7.25 (m, 2H, Ar-H), ~2.40 (s, 3H, CH₃)[10] |

| ¹³C NMR (DMSO-d₆) | δ (ppm) ~159.6, ~155.4, ~132.4, ~132.1, ~129.7, ~128.3, ~123.4, ~115.6, ~20.9[10] |

| IR (KBr, cm⁻¹) | ~3462 (N-H str.), ~1690 (C=O str.), ~1660 (C=N str.), ~1602 (C=C aromatic str.), ~2866 (C-H sp³ str.)[9] |

Safety and Handling

o-Phenylenediamine:

-

Hazards: o-Phenylenediamine is toxic, a suspected carcinogen, and may cause an allergic skin reaction.[17][18][19] It is also very toxic to aquatic life with long-lasting effects.[17]

-

Handling: Always handle o-phenylenediamine in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][21] Avoid inhalation of dust and contact with skin and eyes.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and acids.[17][21]

Pyruvic Acid and its Derivatives:

-

These are generally less hazardous than o-phenylenediamine but should still be handled with care. They can be corrosive or irritants. Standard laboratory safety precautions should be followed.

Workflow Visualization

The general workflow for the synthesis and purification of 3-methyl-1H-quinoxalin-2-one can be summarized as follows:

Caption: General experimental workflow for the synthesis of 3-methyl-1H-quinoxalin-2-one.

Conclusion and Future Perspectives

The synthesis of 3-methyl-1H-quinoxalin-2-one via the cyclocondensation of o-phenylenediamine and a pyruvic acid derivative remains a robust and reliable method. Its simplicity, coupled with the availability of starting materials, makes it an attractive route for both academic research and industrial applications.

Future research in this area will likely focus on the development of even more sustainable and efficient synthetic protocols. This includes the exploration of novel catalytic systems, particularly those involving earth-abundant metals or organocatalysts, and the expanded use of green solvents and energy sources like microwave and ultrasound irradiation.[13][22] Furthermore, the direct C-H functionalization of the quinoxalinone core is a rapidly evolving field that promises more atom-economical pathways to a diverse range of derivatives, thereby expanding the chemical space for drug discovery and materials science.[2][23][24]

References

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

Organic Chemistry: Current Research Open Access. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. (n.d.). Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. Retrieved from [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. Retrieved from [Link]

-

Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. (n.d.). IJRAR.org. Retrieved from [Link]

-

Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Crystal structures of 3-methyl-2(1H)-quinoxalinone and three substituted derivatives. (n.d.). Retrieved from [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methyl-1H-quinoxalin-2-one | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (n.d.). NIH. Retrieved from [Link]

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (n.d.). PubMed. Retrieved from [Link]

-

recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. (n.d.). Retrieved from [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. (n.d.).

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). MDPI. Retrieved from [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024, November 5). RSC Advances. Retrieved from [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024, November 5). RSC Publishing. Retrieved from [Link]

-

Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

The structures of 3-methyl 1H-quinoxalin-2-one derivatives under study. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. (n.d.). NIH. Retrieved from [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011, August 15). TSI Journals. Retrieved from [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Retrieved from [Link]

-

A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). Research India Publications. Retrieved from [Link]

-

Reaction of o-phenylenediamine with organic acids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI. Retrieved from [Link]

Sources

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. longdom.org [longdom.org]

- 10. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

- 11. soc.chim.it [soc.chim.it]

- 12. ijrar.org [ijrar.org]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]

- 16. ripublication.com [ripublication.com]

- 17. fishersci.com [fishersci.com]

- 18. aarti-industries.com [aarti-industries.com]

- 19. echemi.com [echemi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. nj.gov [nj.gov]

- 22. Quinoxalinone synthesis [organic-chemistry.org]

- 23. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. soc.chim.it [soc.chim.it]

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methylquinoxalin-2-ol

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methylquinoxalin-2-ol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of this compound

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their vast therapeutic potential and diverse applications, ranging from anticancer agents to efficient electroluminescent materials.[1][2] The compound this compound, also known as 3-Methyl-2(1H)-quinoxalinone, is a key intermediate and a fundamental scaffold in the development of novel quinoxaline-based compounds.[3] Its biological and chemical properties are intrinsically linked to its molecular structure. Therefore, a precise and comprehensive characterization of this structure is not merely an academic exercise but a prerequisite for any meaningful research and development endeavor.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established physicochemical principles. Our approach is to explain the "why" behind the data, ensuring a deeper understanding of the molecule's electronic and vibrational properties.

Molecular Structure and Tautomerism

Before dissecting the spectroscopic data, it is crucial to acknowledge the tautomeric nature of this compound. It exists in equilibrium between the lactam (amide) form, 3-methyl-2(1H)-quinoxalinone, and the lactim (enol) form, this compound. The lactam form is generally considered to be the more stable and predominant tautomer in most solvents.[4] The spectroscopic data presented herein is consistent with the 3-methyl-2(1H)-quinoxalinone tautomer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

Solvent-Dependent Tautomeric Equilibrium of 3-Methylquinoxalin-2-ol: A Technical Guide for Spectroscopic Analysis

An In-Depth Technical Guide for Researchers and Scientists

Abstract: 3-Methylquinoxalin-2-ol is a heterocyclic compound that exists in a dynamic equilibrium between its lactam (amide) and lactim (iminol) tautomeric forms. The position of this equilibrium is highly sensitive to the solvent environment, a phenomenon with profound implications for its chemical reactivity, solubility, and biological activity. Understanding and controlling this tautomerism is therefore critical for professionals in medicinal chemistry and drug development. This guide provides a comprehensive overview of the principles governing the solvent-dependent tautomerism of this compound, detailed experimental protocols for its analysis using spectroscopic techniques, and expert insights into the interpretation of the resulting data.

Part 1: The Core Principle: Lactam-Lactim Tautomerism

Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium and are readily interconvertible.[1] In many heterocyclic systems, a common and significant type of tautomerism is the lactam-lactim equilibrium, a prototropic process involving the migration of a proton between a nitrogen and an oxygen atom.[2][3]

For this compound, this equilibrium is established between two distinct forms:

-

Lactam (Amide) Form: 3-methylquinoxalin-2(1H)-one. This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

-

Lactim (Iminol) Form: this compound. This aromatic form contains a hydroxyl group (O-H) and a C=N bond.

The interconversion between these two forms is a dynamic process, and the relative population of each tautomer is dictated by their thermodynamic stability under specific conditions, most notably the solvent.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

The significance of this equilibrium cannot be overstated. The lactam form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), whereas the lactim form has a different profile with a donor (O-H) and an acceptor (ring nitrogen).[2] These differences dramatically alter the molecule's interaction with its environment, influencing everything from crystal packing and solubility to its ability to bind with biological targets like enzymes and receptors.

Part 2: The Decisive Role of the Solvent Environment

The solvent is not a passive medium; it actively participates in determining which tautomer is more stable.[4] The key solvent properties that modulate the tautomeric equilibrium are polarity, proticity (the ability to donate or accept hydrogen bonds), and the dielectric constant.

-

Polar Solvents (e.g., Water, DMSO, Methanol): These solvents are highly effective at stabilizing the lactam tautomer.[3] The lactam form, 3-methylquinoxalin-2(1H)-one, possesses a larger dipole moment due to the polar amide bond (C=O). Polar solvents can solvate this dipole and form strong hydrogen bonds with both the N-H proton and the carbonyl oxygen, significantly lowering its energy and making it the predominant species.[3][5]

-

Non-polar Solvents (e.g., Dichloromethane, Cyclohexane): In non-polar environments, the less polar lactim tautomer can be more stabilized.[5][6] The lactim form is generally more aromatic, and its stabilization is less dependent on strong dipole-dipole or hydrogen-bonding interactions with the solvent. Consequently, the equilibrium often shifts to favor the lactim form in such media.[5]

Part 3: An Experimental Workflow for Tautomer Analysis

Determining the tautomeric ratio in a given solvent requires a robust and systematic experimental approach. Spectroscopic methods are the primary non-invasive tools for this in-situ analysis.

Caption: A systematic workflow for the solvent-dependent analysis of tautomerism.

Protocol 1: Sample Preparation

Causality: Accurate and reproducible results depend on meticulous sample preparation. The concentration must be low enough to prevent self-association but high enough for a good signal-to-noise ratio. The choice of solvents should span a wide range of polarities and hydrogen-bonding capabilities.

-

Solvent Selection: Choose a minimum of three solvents: a polar protic (e.g., Methanol-d₄), a polar aprotic (e.g., DMSO-d₆), and a non-polar aprotic (e.g., Chloroform-d). Using deuterated solvents is mandatory for NMR analysis.

-

Weighing: Accurately weigh approximately 5-10 mg of 3-methylquinoxalin-2(1H)-one.

-

Dissolution: Dissolve the compound in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent within an NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 30 minutes before analysis, as the tautomeric interconversion is a dynamic equilibrium.

Protocol 2: Spectroscopic Characterization

Causality: Each spectroscopic technique provides unique and complementary information. UV-Vis probes the electronic structure, NMR resolves the specific proton environments, and FTIR identifies key functional groups.

A. ¹H NMR Spectroscopy

Trustworthiness: This is the most powerful quantitative method. The integral of the signals corresponding to each tautomer is directly proportional to its population.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[7] Set the temperature to 25 °C.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Signal Identification:

-

Lactam Form: Look for a broad singlet in the 10-12 ppm region corresponding to the N-H proton.[8] The methyl group protons will appear as a singlet around 2.1-2.5 ppm.[8][9]

-

Lactim Form: The O-H proton signal may be broad and its position variable. More reliably, look for a distinct set of aromatic signals and a slightly different chemical shift for the methyl group compared to the lactam form.

-

-

Quantification: Carefully integrate a well-resolved signal unique to each tautomer (e.g., the methyl singlet for both forms, if they are resolved). The ratio of the integrals gives the direct molar ratio of the tautomers.

B. UV-Vis Spectroscopy

Trustworthiness: This technique is excellent for rapid screening of solvent effects. The shift in absorption maxima (λ_max) provides qualitative evidence of the equilibrium shift.

-

Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) in spectroscopic grade solvents (e.g., Methanol, Dichloromethane, Acetonitrile).

-

Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a quartz cuvette.

-

Data Interpretation: The lactam and lactim forms have different chromophores. The lactam form (containing a C=O group) and the more aromatic lactim form will exhibit distinct λ_max values. A shift in λ_max or the appearance of a new shoulder upon changing the solvent is a strong indicator of a shift in the tautomeric equilibrium.[4][10]

Part 4: Data Analysis & Interpretation Across a Solvent Spectrum

The culmination of the experimental work is the comparative analysis of the data across different solvents. The results can be summarized to provide a clear picture of the tautomeric landscape.

Table 1: Expected Tautomeric Distribution of this compound in Various Solvents

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Water | Polar Protic | 80.1 | Lactam (>99%) | Strong H-bonding and high polarity heavily stabilize the polar lactam form.[3] |

| DMSO | Polar Aprotic | 46.7 | Lactam (>95%) | High polarity and H-bond acceptor ability stabilize the N-H and C=O of the lactam.[5][10] |

| Methanol | Polar Protic | 32.7 | Lactam (>90%) | Acts as both an H-bond donor and acceptor, favoring the lactam form.[2] |

| Dichloromethane | Non-polar Aprotic | 9.1 | Mixed / Lactim | Lower polarity reduces the stabilization of the lactam, allowing the lactim form to be populated.[5] |

| Chloroform | Non-polar Aprotic | 4.8 | Lactim Favored | The enol/lactim form is often favored in non-polar solvents.[10] |

Note: The percentages are illustrative, based on established principles for similar heterocyclic systems. The actual values must be determined experimentally.

Field Insights: In drug development, these findings are crucial. If a molecule needs to cross a lipid membrane (a non-polar environment), a higher population of the less polar lactim form might be beneficial. Conversely, for interacting with a polar active site in an enzyme, the lactam form might be the required bioactive conformer. Therefore, understanding this solvent-dependent shift is not merely an academic exercise but a foundational component of rational drug design.

Part 5: Conclusion and Authoritative Grounding

The tautomerism of this compound is a classic example of how a molecule's structure is intrinsically linked to its environment. This guide has established that a definitive lactam-lactim equilibrium exists, which is exquisitely sensitive to solvent polarity and hydrogen-bonding capacity. Polar solvents overwhelmingly favor the 3-methylquinoxalin-2(1H)-one (lactam) form, while less polar solvents increase the population of the aromatic this compound (lactim) tautomer.

For researchers, the key takeaway is that the structure of this molecule should not be considered static. The choice of solvent during synthesis, purification, and biological assays will directly influence the tautomeric ratio and, consequently, the observed properties and activity. The provided spectroscopic workflows, particularly ¹H NMR, offer a reliable and quantitative means to probe and understand this critical chemical behavior. Advanced techniques such as 2D IR spectroscopy and computational DFT calculations can provide even deeper insights into the solvation dynamics and energetic landscape of this fascinating equilibrium.[3][11]

References

-

Synthesis and computationally assisted spectroscopic study of tautomerism in 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

-

Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. Available at: [Link]

-

Keto–Enol Tautomerism. OpenStax adaptation. Available at: [Link]

-

Keto‐enol tautomerism from the electron delocalization perspective. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Longdom Publishing. Available at: [Link]

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. NIH. Available at: [Link]

-

Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH. Available at: [Link]

-

Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Semantic Scholar. Available at: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

-

Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

3-Methyl-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Synthesis and computationally assisted spectroscopic study of tautomerism in 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. data0.eklablog.com [data0.eklablog.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. longdom.org [longdom.org]

- 9. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Quinoxaline Scaffold: A Journey from Chemical Curiosity to a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Dawn of a Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These are often referred to as "privileged structures." The quinoxaline scaffold, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrazine ring, stands as a quintessential example of such a structure.[1][2] Its journey from a synthetic curiosity in the late 19th century to a cornerstone of modern drug discovery is a compelling narrative of chemical ingenuity and evolving biological understanding. This guide provides an in-depth exploration of the discovery, history, and profound impact of quinoxaline compounds in medicinal chemistry, offering field-proven insights for professionals dedicated to developing the next generation of therapeutics.

Part 1: The Genesis of Quinoxaline - Discovery and Foundational Synthesis

The story of quinoxaline begins in 1884, when German chemists Körner and Hinsberg independently reported its first synthesis.[3][4][5] This foundational method, which has remained a cornerstone of quinoxaline chemistry for over a century, involves the straightforward condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives.[4][5][6][7][8]

The causality behind this reaction lies in the nucleophilic nature of the two adjacent amino groups on the phenylenediamine ring, which readily attack the electrophilic carbonyl carbons of the dicarbonyl compound. This is followed by a cyclization and dehydration cascade to form the stable aromatic pyrazine ring. While elegant in its simplicity, this classical approach often required harsh reaction conditions, such as high temperatures, the use of strong acid catalysts, and prolonged reaction times, which limited its efficiency and scope.[6]

Part 2: Early Biological Recognition - From Natural Products to Antiseptics

For decades, the quinoxaline core remained largely of academic interest. Its entry into the biological and medicinal realm was spearheaded by the discovery of naturally occurring antibiotics. The most significant of these was Echinomycin , a potent antibiotic isolated from Streptomyces echinatus.[1][9][10][11] Echinomycin features two quinoxaline-2-carboxylic acid moieties and was identified as a DNA bis-intercalator, a molecule capable of inserting itself at two sites in the DNA double helix.[9][10] This unique mechanism of action, which inhibits DNA replication and transcription, led to its investigation as both an antibacterial and an antitumor agent, marking the first major milestone for quinoxalines in therapeutic research.[1][9][11]

Concurrently, synthetic compounds bearing heterocyclic structures found use in various applications. While chemically distinct from the quinoxaline heterocycle, the triphenylmethane dye Brilliant Green was widely used as a topical antiseptic, particularly in the Soviet Union.[12][13][14][15] It demonstrated efficacy against Gram-positive bacteria, highlighting the early and broad interest in synthetic structures as antimicrobial agents.[12][16] The success of such compounds, coupled with the potent, targeted activity of natural products like Echinomycin, fueled interest in the therapeutic potential of synthetic heterocyclic scaffolds, including quinoxalines.

Part 3: The Synthetic Evolution - Towards Greener and More Efficient Methodologies

The growing interest in quinoxaline derivatives necessitated the development of more efficient and versatile synthetic routes beyond the classical condensation. The last few decades have seen a remarkable expansion of the synthetic chemist's toolkit, driven by the principles of green chemistry and the power of catalysis.[6][17]

Modern synthetic strategies can be broadly categorized:

-

Catalytic Approaches: The use of transition metal catalysts (e.g., copper, iron, nickel) and Lewis acids has enabled reactions under milder conditions with higher yields.[4][18][19] For example, copper-catalyzed cycloamination and iodine-accelerated oxidative cyclization have become powerful methods.[4][18]

-

Green Chemistry Methodologies: A significant shift has been made towards environmentally benign processes. This includes microwave-assisted synthesis, which dramatically reduces reaction times, and the use of water or other green solvents, minimizing toxic waste.[6][19] Recyclable solid acid catalysts have also been developed to improve sustainability.[6][20]

-

Multi-Component Reactions: One-pot syntheses, where multiple reactants are combined in a single step to form the final product, have enhanced efficiency and atom economy, streamlining the production of diverse quinoxaline libraries for screening.[18]

Experimental Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline

This protocol, adapted from modern methodologies, illustrates an environmentally benign approach that avoids harsh catalysts and solvents.[3]

Objective: To synthesize 2,3-diphenylquinoxaline via a catalyst-free condensation reaction in ethanol.

Materials:

-

ortho-phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Methodology:

-

Reaction Setup: To a 25 mL round-bottom flask, add ortho-phenylenediamine (108.1 mg) and benzil (210.2 mg).

-

Solvent Addition: Add 5 mL of ethanol to the flask. The choice of ethanol as a solvent is a key aspect of this "green" protocol, as it is less toxic and more environmentally friendly than many traditional organic solvents.

-

Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 78°C) with continuous stirring. The reflux condition provides the necessary thermal energy for the condensation and cyclization to occur without needing a strong acid catalyst.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-3 hours.

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as a crystalline solid.

This self-validating system relies on the inherent reactivity of the starting materials under thermal conditions, with the purity of the final product confirmed by its melting point and spectroscopic analysis (NMR, IR).

Part 4: The Therapeutic Explosion - A Scaffold for Diverse Ailments

The development of robust synthetic methods unleashed the full potential of the quinoxaline scaffold, allowing researchers to create and test vast libraries of derivatives. This led to the discovery of a wide spectrum of biological activities, establishing quinoxaline as a true privileged structure.[1][17][21][22]

| Therapeutic Area | Mechanism of Action | Example Compound/Class |

| Anticancer | Inhibition of protein kinases (e.g., VEGFR, EGFR) by acting as ATP competitive inhibitors.[6][23] | Quinoxaline-bisarylureas[23] |

| Inhibition of topoisomerase enzymes, disrupting DNA replication.[24] | Indeno[1,2-b]quinoxaline derivatives[25] | |

| Induction of apoptosis (programmed cell death) through various signaling pathways.[23][25] | N/A | |

| Inhibition of Hypoxia-Inducible Factor-1 (HIF-1), crucial for tumor survival.[26][27][28] | Echinomycin[27] | |

| Antimicrobial | Generation of reactive oxygen species (ROS) and subsequent DNA damage.[29][30][31] | Quinoxaline 1,4-di-N-oxides (QdNOs)[29] |

| Inhibition of bacterial growth (Gram-positive and Gram-negative).[1][32] | Various synthetic derivatives | |

| Antiviral | Inhibition of viral proteases or other key enzymes.[33][34] | Glecaprevir (HCV NS3/4A protease inhibitor)[33][34] |

| CNS Disorders | Antagonism of AMPA receptors, involved in excitatory neurotransmission.[35] | Quinoxaline-based anticonvulsants[35] |

Mechanism Spotlight: Kinase Inhibition in Cancer Therapy

Many cancers are driven by aberrant signaling from protein kinases. Quinoxaline derivatives have proven to be excellent scaffolds for designing kinase inhibitors.[23] The planar, aromatic quinoxaline core can effectively mimic the adenine region of ATP, allowing it to fit into the ATP-binding pocket of a target kinase. By occupying this site, the quinoxaline inhibitor prevents the kinase from transferring a phosphate group to its substrate, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Part 5: Decoding Activity - The Role of Structure-Activity Relationships (SAR)

The broad applicability of quinoxalines stems from the ease with which their structure can be modified to tune their biological activity. Structure-Activity Relationship (SAR) studies are crucial for rationally designing potent and selective drug candidates. For the quinoxaline core, substitutions at the 2, 3, 6, and 7-positions are particularly important.[36]

-

Positions 2 and 3: These are the most common points for substitution. Introducing different aryl or heteroaryl groups at these positions can dramatically alter the compound's efficacy and target selectivity. For example, studies on quinoxalin-6-amine analogs showed that 2,3-difuranyl derivatives had superior antiproliferative activity compared to 2,3-diphenyl analogs, demonstrating the importance of heteroaromatic rings at these positions.[36]

-

Positions 6 and 7: Modifications on the benzene ring, such as adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy), can influence the electronic properties of the entire scaffold.[29] For quinoxaline 1,4-di-N-oxides, electron-withdrawing substituents were found to increase their reduction potential, making them more readily activated to produce cytotoxic effects in hypoxic tumor cells.[29]

-

Receptor Selectivity: Subtle structural changes can shift a compound's selectivity between receptor subtypes. In a study of 5-HT3 receptor ligands, the addition of a single amino group was enough to switch a compound's preference from the 5-HT3AB receptor to the 5-HT3A receptor, providing valuable tools for studying receptor pharmacology.[37]

Conclusion: An Enduring Legacy and a Bright Future

From its simple synthesis in the 19th century, the quinoxaline scaffold has evolved into one of the most versatile and valuable frameworks in medicinal chemistry. Its journey has been marked by the discovery of potent natural products, the revolution in synthetic methodology, and an explosion of therapeutic applications. The ability of the quinoxaline core to be readily modified allows chemists to fine-tune its properties to interact with a vast array of biological targets, from bacterial DNA to human protein kinases.

The story of quinoxaline is far from over. As researchers continue to face challenges from drug-resistant microbes, novel viral pathogens, and complex diseases like cancer, the need for new therapeutic agents is constant.[5][22] The quinoxaline scaffold, with its proven track record and synthetic tractability, will undoubtedly continue to serve as a foundational element in the discovery and development of future medicines, solidifying its status as a truly privileged and indispensable tool for drug development professionals.[22][34]

References

-

S.V. More, M.N.V. Sastry, C.-F. Yao. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. [Link]

-

Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PubMed Central. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

-

Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

-

General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

-

The Role of Quinoxaline Derivatives in Modern Drug Discovery. Angene. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

-

Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. ScienceDirect. [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. [Link]

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]

-

Quinoxaline and examples of its pharmacological activities. ResearchGate. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

-

Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. ResearchGate. [Link]

-

Echinomycin: the first bifunctional intercalating agent in clinical trials. PubMed. [Link]

-

Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]

-

A review Echinomycin: A Journey of Challenges. Jordan Journal of Pharmaceutical Sciences. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. SYNTHESIS. [Link]

-

Synthesis and biological activity of quinoxaline derivatives. Wisdom Library. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]

-

Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. American Association for Cancer Research. [Link]

-

Quinoxaline. Wikipedia. [Link]

-

Echinomycin. Wikipedia. [Link]

-

Brilliant green | drug and dye. Britannica. [Link]

-

Echinomycin, a Small-Molecule Inhibitor of Hypoxia-Inducible Factor-1 DNA-Binding Activity. Molecular Cancer Therapeutics. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [Link]

-

Brilliant green 15 ml. VIOLA. [Link]

-

Quinoxaline – Knowledge and References. Taylor & Francis. [Link]

-

Quinoxaline as a potent heterocyclic moiety | PDF. Slideshare. [Link]

-

Brilliant Green. PubChem. [Link]

-

Brilliant green (dye). Wikipedia. [Link]

-

USE OF BRILLIANT GREEN AS AN ANTISEPTIC IN THE USSR. CIA. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinoxaline as a potent heterocyclic moiety | PDF [slideshare.net]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mtieat.org [mtieat.org]

- 8. soc.chim.it [soc.chim.it]

- 9. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Echinomycin - Wikipedia [en.wikipedia.org]

- 11. recipp.ipp.pt [recipp.ipp.pt]

- 12. Brilliant green | drug and dye | Britannica [britannica.com]

- 13. violapharm.com [violapharm.com]

- 14. Brilliant green (dye) - Wikipedia [en.wikipedia.org]

- 15. cia.gov [cia.gov]

- 16. Brilliant Green | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Quinoxaline synthesis [organic-chemistry.org]

- 19. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A review Echinomycin: A Journey of Challenges | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 27. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scite.ai [scite.ai]

- 29. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. nbinno.com [nbinno.com]

- 34. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 3-Methylquinoxalin-2-ol for Pharmaceutical Research

Introduction: The Significance of 3-Methylquinoxalin-2-ol in Modern Drug Discovery

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this heterocyclic compound have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial effects.[1][2] this compound, a key member of this family, serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3] Its structural features are pivotal in the design of molecules targeting a range of biological pathways, making it a compound of significant interest to researchers in drug development.[4]

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most fundamental of these properties are melting point and solubility. These parameters are not mere data points; they are critical determinants of a compound's purity, stability, and bioavailability, profoundly influencing its downstream development and therapeutic efficacy.[5][6][7] An accurately determined melting point provides a reliable indication of purity, while solubility data is paramount for formulation development, ensuring that the active pharmaceutical ingredient (API) can be effectively delivered to its target in the body.[6][7]

This in-depth technical guide provides a comprehensive overview of the melting point and solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical, field-proven methodologies required for the precise and reliable characterization of this important molecule. The protocols described herein are presented not as rigid instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental step.

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is a distinct physical property that serves as a primary indicator of its identity and purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.

Reported Melting Point of this compound

The experimentally determined melting point of this compound is consistently reported within a narrow range, indicative of a high degree of purity for the synthesized compound.

| Compound | Reported Melting Point (°C) | Reference |

| This compound | 246-248 |

Experimental Protocol for Melting Point Determination: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 1-2 mm in height.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a rubber band or a piece of thread, ensuring the sample is aligned with the thermometer bulb.

-

Immerse the thermometer and the attached capillary tube in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern digital melting point apparatus).

-

-

Measurement:

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. A rapid initial heating can be employed to quickly reach a temperature about 15-20°C below the expected melting point.

-

Carefully observe the sample through the magnifier of the apparatus.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the entire sample has turned into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.

-

Slow Heating Rate: A slow and controlled heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring that the recorded temperature is the true temperature of the sample as it melts.

Solubility: A Critical Factor for Bioavailability and Formulation

The solubility of a drug substance is a critical physicochemical property that influences its absorption and bioavailability.[6][7] For a drug to be absorbed, it must first be in solution at the site of absorption.[7] Therefore, understanding the solubility profile of a compound like this compound in various solvents is essential for the development of effective pharmaceutical formulations.

Solubility Profile of this compound

The available data indicates that this compound exhibits poor aqueous solubility but is soluble in certain organic solvents.

| Solvent | Solubility | Conditions | Reference |

| Water | >24 µg/mL | pH 7.4 | |

| Water | Insoluble | - | |

| Ethanol | Soluble | - | |

| Acetone | Soluble | - | |

| Ethyl Acetate | Soluble | - |

Note: "Soluble" is a qualitative description. For precise formulation work, quantitative determination is necessary.

Experimental Protocol for Quantitative Solubility Determination: Equilibrium Solubility Method

The equilibrium solubility method is a standard technique used to determine the saturation solubility of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at various pH values).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

-